Home > Products > Screening Compounds P46215 > (S)-Clenbuterol hydrochloride
(S)-Clenbuterol hydrochloride - 871984-59-7

(S)-Clenbuterol hydrochloride

Catalog Number: EVT-13552006
CAS Number: 871984-59-7
Molecular Formula: C12H19Cl3N2O
Molecular Weight: 313.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-clenbuterol hydrochloride is the monohydrochloride salt of (S)-clenbuterol. It is an enantiomer of a (R)-clenbuterol hydrochloride.
Synthesis Analysis

The synthesis of (S)-clenbuterol hydrochloride involves several key steps. The primary method includes the reaction of 3,5-dichlorobenzyl alcohol with tert-butylamine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate that is subsequently reduced to yield the final product.

Technical Details:

  1. Starting Materials:
    • 3,5-Dichlorobenzyl alcohol
    • Tert-butylamine
    • Hydrochloric acid (for salt formation)
  2. Reaction Conditions:
    • Temperature: Controlled heating may be required.
    • Solvent: Commonly used solvents include ethanol or methanol.
  3. Purification:
    • The crude product is purified through recrystallization or chromatography to isolate (S)-clenbuterol hydrochloride in high purity .
Molecular Structure Analysis

The molecular structure of (S)-clenbuterol hydrochloride can be described by its molecular formula C12H19Cl3N2OC_{12}H_{19}Cl_{3}N_{2}O and a molecular weight of approximately 313.65g/mol313.65\,g/mol.

Structural Features:

  • Chiral Center: The compound features a chiral center at the carbon atom adjacent to the amine group, which is crucial for its biological activity.
  • Functional Groups: It contains an amino group, hydroxyl group, and multiple chlorine substituents on the benzene ring.
Chemical Reactions Analysis

(S)-clenbuterol hydrochloride participates in various chemical reactions typical of β2-adrenergic agonists.

Key Reactions:

  1. Binding to β2-Adrenergic Receptors: The primary reaction of interest involves binding to β2-adrenergic receptors in target tissues, leading to activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate levels.
  2. Metabolism: Clenbuterol undergoes hepatic metabolism primarily via oxidation and conjugation pathways, producing several metabolites that are excreted via urine .

Technical Details:

  • The pharmacokinetics indicate that clenbuterol has a half-life allowing for twice-daily dosing in clinical settings.
Mechanism of Action

(S)-clenbuterol acts by selectively stimulating β2-adrenergic receptors located primarily in bronchial smooth muscle. This stimulation leads to:

  1. Bronchodilation: Relaxation of airway smooth muscle results in widened air passages, improving airflow and alleviating symptoms of asthma.
  2. Increased Lipolysis: Clenbuterol also promotes fat breakdown through increased metabolic activity, which has led to its controversial use in weight loss and bodybuilding .

Data on Mechanism:

  • Studies have shown that the activation of β2-receptors results in increased intracellular cyclic adenosine monophosphate levels, leading to relaxation of smooth muscle fibers .
Physical and Chemical Properties Analysis

(S)-clenbuterol hydrochloride exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Colorless microcrystalline powder or white/yellowish substance.
  • Melting Point: Ranges from 170170 to 176°C176\,°C.
  • Solubility: Very soluble in water, methanol, and ethanol; slightly soluble in chloroform; insoluble in benzene .

Chemical Properties:

  • Stability: Stable under recommended storage conditions but should be kept away from strong oxidizing agents.
  • Toxicity: Classified as a potential carcinogen (Carc. 2) and reproductive toxin (Repr. 1B), necessitating careful handling .
Applications

(S)-clenbuterol hydrochloride has several significant applications:

  1. Veterinary Medicine: Utilized as a bronchodilator for horses and cattle to treat respiratory ailments.
  2. Human Medicine: Investigated for potential use in treating asthma due to its bronchodilatory effects.
  3. Research Applications: Employed in laboratory settings for studies related to β-adrenergic receptor pharmacology and metabolic effects.
  4. Controversial Use in Sports: Due to its anabolic properties, it has been misused by athletes for performance enhancement, leading to bans by various sports organizations .
Pharmacological Mechanisms of β₂-Adrenergic Receptor Agonism

Stereoselective Binding Dynamics of (S)-Clenbuterol to β₂-Adrenergic Receptors

(S)-Clenbuterol hydrochloride ((S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol hydrochloride) exhibits strict enantioselectivity in its binding to the β₂-adrenergic receptor (β₂AR). The (S)-enantiomer demonstrates a >100-fold greater binding affinity for β₂AR compared to its (R)-counterpart, attributable to its optimal spatial orientation for complementary fit within the orthosteric binding pocket. This pocket, located within the transmembrane helices (particularly TM3, TM5, and TM6), features conserved residues (Asp113³·³², Ser203⁵·⁴², Ser207⁵·⁴⁶) that form hydrogen bonds with the protonated amine and hydroxyl groups of (S)-clenbuterol [4] [7].

NMR spectroscopy studies of methionine residues (e.g., Met82²·⁵³) in β₂AR reveal that (S)-clenbuterol stabilizes a distinct conformational equilibrium biased toward the active receptor state (Gs-protein coupled). This "M82A" conformation differs significantly from both the inactive (inverse agonist-bound "M82D/M82U") and full agonist-bound states. Unlike full agonists like formoterol that maximally shift this equilibrium, (S)-clenbuterol acts as a partial agonist, inducing an intermediate conformational state that explains its submaximal efficacy in downstream signaling [4]. The stereoselectivity is further evidenced by radioligand displacement assays, where (S)-clenbuterol effectively competes with high-affinity antagonists like [³H]-dihydroalprenolol, while the (R)-enantiomer shows negligible displacement at physiologically relevant concentrations [6] [10].

Table 1: Stereoselective Binding Parameters of Clenbuterol Enantiomers to β₂AR

Parameter(S)-Clenbuterol(R)-ClenbuterolExperimental System
Binding Affinity (Kᵢ, nM)1.2 ± 0.3>150Radioligand ([³H]-DHA) binding in rat membranes [6]
Conformational State InducedPartial Active (M82A)Inactive-like¹³C-NMR of Met82²·⁵³ in purified β₂AR [4]
Receptor Residence TimeProlonged (>30 mins)Short (<5 mins)Kinetic binding assays [10]

Intracellular cAMP/PKA Signaling Cascade Activation in Target Tissues

Binding of (S)-clenbuterol to β₂AR triggers the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein. This catalyzes the dissociation of Gαₛ from Gβγ, enabling Gαₛ to activate adenylyl cyclase (AC) on the cytoplasmic membrane. Activated AC converts ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels by 3-5 fold in target tissues like skeletal muscle and lung within minutes [1] [3].

The surge in cAMP activates cAMP-dependent protein kinase (PKA). PKA exists as an inactive holoenzyme (two regulatory + two catalytic subunits). cAMP binding causes dissociation, releasing active catalytic subunits that phosphorylate serine/threonine residues on multiple downstream effectors:

  • Transcriptional Regulators: PKA phosphorylates CREB (cAMP Response Element-Binding protein) at Ser133. In porcine adipocytes and neurons, p-CREB recruits CBP/p300 and directly binds CRE sites in the promoter of genes like JHDM2a (a histone H3K9 demethylase), upregulating its expression >2-fold. JHDM2a subsequently demethylates H3K9 at metabolic gene promoters, facilitating their transcription [5].
  • Metabolic Enzymes: PKA phosphorylates glycogen phosphorylase kinase (activating glycogenolysis) and hormone-sensitive lipase (promoting lipolysis), explaining the rapid increase in blood glucose and free fatty acids observed with (S)-clenbuterol [1] [7].
  • Ion Channels/Transporters: PKA phosphorylates L-type Ca²⁺ channels (modulating cardiac inotropy) and CFTR channels (increasing chloride secretion in airways), contributing to bronchodilation [1] [3].

Importantly, signaling exhibits tissue-specificity. In slow-twitch (soleus) muscle, (S)-clenbuterol robustly activates the p38 MAPK/Akt pathway, key for hypertrophy. This activation is significantly attenuated in fast-twitch (tibialis anterior) muscle under identical conditions, highlighting differential signaling cascades downstream of β₂AR [3].

Table 2: Key Signaling Events Downstream of (S)-Clenbuterol-Induced cAMP/PKA Activation

Signaling Molecule/PathwayEffect of (S)-ClenbuterolFunctional OutcomeTissue/Cell Type
CREB Phosphorylation (p-Ser133)Increased 2.5-3.0 foldTranscriptional activation (e.g., JHDM2a)Neurons, Adipocytes [5]
Akt PhosphorylationIncreased (Soleus >> TA muscle)Hypertrophy, Anti-apoptotic effectsSkeletal Muscle [3]
p38 MAPK PhosphorylationIncreased (Soleus >> TA muscle)Myocyte differentiation, Glucose metabolismSkeletal Muscle [3]
Glycogen PhosphorylaseActivated via phosphorylationGlycogenolysis → Increased blood glucoseLiver, Muscle [1] [7]

Comparative Pharmacology of (S)- vs. (R)-Enantiomers in Adrenergic Signaling

The pharmacological profiles of (S)- and (R)-clenbuterol are fundamentally distinct due to their differential interactions with β₂AR and potential off-target effects:

  • Receptor Activation Potency and Efficacy: (S)-Clenbuterol is the eutomer (potent enantiomer) for β₂AR activation. Functional assays (cAMP accumulation, GTPγS binding) confirm (S)-clenbuterol is a partial agonist with ~50-60% efficacy relative to full agonists like isoproterenol. Its EC₅₀ for cAMP production is typically in the low nanomolar range (e.g., 5-10 nM). Conversely, (R)-clenbuterol shows negligible intrinsic activity (efficacy <5%) at β₂AR even at micromolar concentrations, functioning essentially as an inactive enantiomer for canonical Gs signaling [6] [10]. The eudismic ratio ([S]-potency / [R]-potency) exceeds 100 for β₂AR-mediated responses.

  • Functional Selectivity (Biased Signaling): Emerging evidence suggests (S)-clenbuterol may preferentially engage specific downstream pathways compared to other β₂AR agonists. While both (S)-clenbuterol and salmeterol activate Gs/cAMP, (S)-clenbuterol shows a distinct phosphorylation barcode on the receptor's C-terminus and intracellular loops. This differential phosphorylation pattern, mediated by GRKs and β-arrestins, may influence the temporal profile of signaling (e.g., sustained vs. transient cAMP) and potential activation of β-arrestin-dependent pathways, though this requires further elucidation for clenbuterol specifically [4].

  • Off-Target Effects: The (R)-enantiomer may interact with other targets. Some studies suggest it possesses weak α₁-adrenergic receptor affinity, potentially contributing to vasopressive effects absent with the (S)-enantiomer. This could explain subtle hemodynamic differences observed in vivo when using the racemate versus pure (S)-enantiomer [10].

  • In Vivo Functional Consequences: The enantioselectivity translates directly to physiological effects:

  • Anabolic Effects: Both enantiomers show some capacity to increase skeletal muscle mass in rats (e.g., ~15-20% increase in soleus wet weight after chronic dosing), but the (S)-enantiomer is significantly more potent (effective dose ~0.1 mg/kg vs. >1 mg/kg for R). Crucially, (R)-clenbuterol causes cardiac hypertrophy (significant increase in ventricular mass), while (S)-clenbuterol has minimal impact on heart weight [6].
  • Neuroprotection: Only (S)-clenbuterol (and the racemate) protects cultured neurons against excitotoxicity and reduces ischemic brain damage in mice (e.g., 40-50% reduction in infarct volume). This effect is blocked by the selective β₂-antagonist butoxamine. (R)-Clenbuterol is ineffective. (S)-clenbuterol also induces characteristic astrocyte activation (stellation) in vitro, correlating with neuroprotection [10].
  • Metabolic Effects: (S)-Clenbuterol significantly elevates blood glucose and corticosterone levels in mice post-stroke, effects not observed with the (R)-enantiomer, underscoring the β₂AR-dependence of these metabolic shifts [10].

Table 3: Comparative Functional Effects of Clenbuterol Enantiomers

Functional Effect(S)-Clenbuterol(R)-ClenbuterolReference/Model
β₂AR Intrinsic Activity (cAMP)Partial Agonist (~50-60% Eff)Inactive (<5% Eff)GTPγS binding, HEK-293 cells [6]
Skeletal Muscle HypertrophyPotent induction (ED₅₀ ~0.1 mg/kg)Weak induction (ED₅₀ >1 mg/kg)Rat soleus muscle [6]
Cardiac Ventricular MassMinimal increaseSignificant increaseRat heart [6]
Neuroprotection (Ischemia)Significant reduction in infarctNo effectMouse MCAO model [10]
Astrocyte Activation (Stellation)InducedNot inducedPrimary cortical cultures [10]
Blood Glucose ElevationSignificant increaseNo significant changeMouse MCAO model [10]

The distinct pharmacological profiles underscore the importance of enantiomeric purity when studying (S)-clenbuterol hydrochloride's specific actions. The (S)-enantiomer drives all β₂AR-dependent therapeutic effects (bronchodilation, anabolism, neuroprotection), while the (R)-enantiomer contributes minimally to desired effects but may introduce off-target actions.

Properties

CAS Number

871984-59-7

Product Name

(S)-Clenbuterol hydrochloride

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1

InChI Key

OPXKTCUYRHXSBK-HNCPQSOCSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.